molecular formula C6H13NO2 B13644868 ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol

((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol

Cat. No.: B13644868
M. Wt: 131.17 g/mol
InChI Key: ZRERAZQFEFFXSJ-WDSKDSINSA-N
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Description

rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol typically involves the use of pyrrolidine derivatives as starting materials. One common method includes the hydroxymethylation of pyrrolidine using formaldehyde in the presence of a base. The reaction conditions often involve moderate temperatures and aqueous media to facilitate the addition of the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Hydroxymethylated Compounds: These compounds share the hydroxymethyl functional group and exhibit similar chemical reactivity.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, such as proline and pyrrolidine itself.

Uniqueness: rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m0/s1

InChI Key

ZRERAZQFEFFXSJ-WDSKDSINSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)CO)CO

Canonical SMILES

C1C(C(CN1)CO)CO

Origin of Product

United States

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